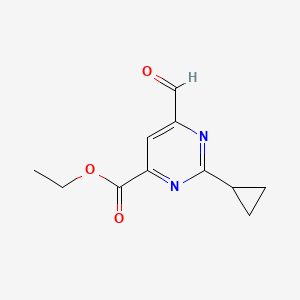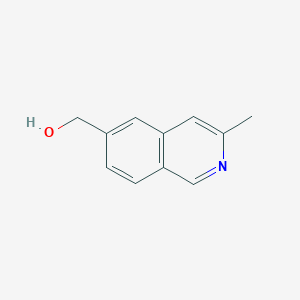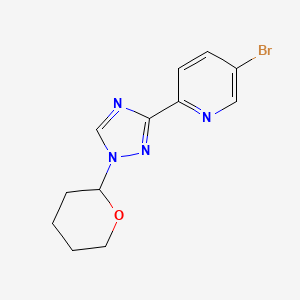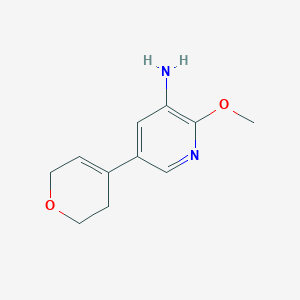
(1-Methoxycyclopropyl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxycyclopropyl)methyl methanesulfonate: is an organic compound that belongs to the class of methanesulfonate esters. It is a derivative of methanesulfonic acid and is characterized by the presence of a methoxycyclopropyl group attached to a methanesulfonate moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclopropyl)methyl methanesulfonate typically involves the reaction of methanesulfonic acid with (1-Methoxycyclopropyl)methanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: None required
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methoxycyclopropyl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield methanesulfonic acid and (1-Methoxycyclopropyl)methanol.
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide
Hydrolysis: Aqueous acid or base
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products:
Substitution: Various substituted cyclopropyl derivatives
Hydrolysis: Methanesulfonic acid and (1-Methoxycyclopropyl)methanol
Oxidation: Sulfoxides and sulfones
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Methoxycyclopropyl)methyl methanesulfonate is used as an alkylating agent in organic synthesis. It is employed in the preparation of various cyclopropyl-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of alkylating agents on DNA and proteins. It serves as a model compound to investigate the mechanisms of DNA damage and repair.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to alkylate DNA makes it a candidate for use in chemotherapy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of advanced polymers and resins.
Wirkmechanismus
(1-Methoxycyclopropyl)methyl methanesulfonate exerts its effects primarily through alkylation. The methanesulfonate group acts as a leaving group, allowing the methoxycyclopropyl moiety to form covalent bonds with nucleophilic sites on DNA, proteins, and other biomolecules. This alkylation can lead to the formation of cross-links, strand breaks, and other modifications that disrupt normal cellular processes. The molecular targets include nucleophilic centers such as the N7 position of guanine in DNA.
Vergleich Mit ähnlichen Verbindungen
Methyl methanesulfonate: Another methanesulfonate ester with similar alkylating properties.
Ethyl methanesulfonate: An ethyl derivative that also acts as an alkylating agent.
Dimethyl sulfate: A related compound with two methanesulfonate groups, known for its strong alkylating activity.
Uniqueness: (1-Methoxycyclopropyl)methyl methanesulfonate is unique due to the presence of the methoxycyclopropyl group, which imparts distinct reactivity and selectivity in chemical reactions. This structural feature makes it a valuable tool in synthetic chemistry and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C6H12O4S |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
(1-methoxycyclopropyl)methyl methanesulfonate |
InChI |
InChI=1S/C6H12O4S/c1-9-6(3-4-6)5-10-11(2,7)8/h3-5H2,1-2H3 |
InChI-Schlüssel |
DNFBTVRNIGSWIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)

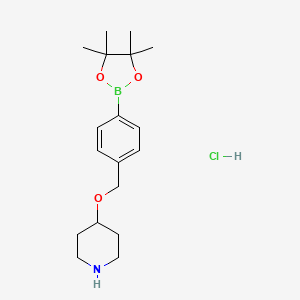
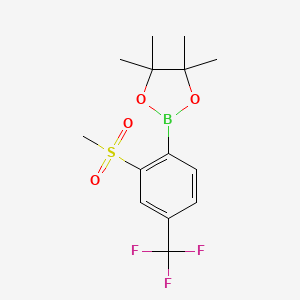
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
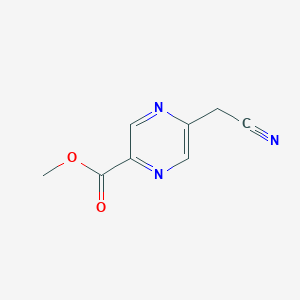
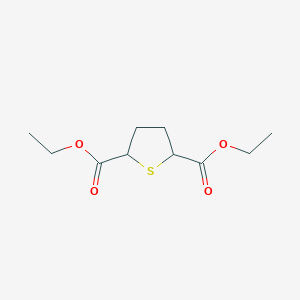
![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
